molecular formula C10H16O B14266033 5-Methylidene-2-(prop-1-en-2-yl)cyclohexan-1-ol CAS No. 136997-72-3

5-Methylidene-2-(prop-1-en-2-yl)cyclohexan-1-ol

Cat. No.: B14266033
CAS No.: 136997-72-3
M. Wt: 152.23 g/mol
InChI Key: QYNSYIHTNODQME-UHFFFAOYSA-N
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Description

5-Methylidene-2-(prop-1-en-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexanol, featuring a methylidene group and a prop-1-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylidene-2-(prop-1-en-2-yl)cyclohexan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of metal catalysts and phenolic compounds to facilitate the formation of the desired product . The reaction conditions often include specific temperatures and pressures to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Methylidene-2-(prop-1-en-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce different alcohols .

Scientific Research Applications

5-Methylidene-2-(prop-1-en-2-yl)cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylidene-2-(prop-1-en-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone:

    3-Methyl-6-(1-methylethenyl)cyclohex-2-en-1-ol:

Uniqueness

5-Methylidene-2-(prop-1-en-2-yl)cyclohexan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

136997-72-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

5-methylidene-2-prop-1-en-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h9-11H,1,3-6H2,2H3

InChI Key

QYNSYIHTNODQME-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC(=C)CC1O

Origin of Product

United States

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